molecular formula C17H18O3S B14595182 [1-(4'-Methyl[1,1'-biphenyl]-4-yl)ethanesulfinyl]acetic acid CAS No. 60993-26-2

[1-(4'-Methyl[1,1'-biphenyl]-4-yl)ethanesulfinyl]acetic acid

Cat. No.: B14595182
CAS No.: 60993-26-2
M. Wt: 302.4 g/mol
InChI Key: ALUFMWGDFXCATL-UHFFFAOYSA-N
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Description

[1-(4’-Methyl[1,1’-biphenyl]-4-yl)ethanesulfinyl]acetic acid is an organic compound with a complex structure that includes a biphenyl group, a sulfinyl group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4’-Methyl[1,1’-biphenyl]-4-yl)ethanesulfinyl]acetic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.

    Introduction of the Sulfinyl Group: The sulfinyl group can be introduced via oxidation of a thioether precursor using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Attachment of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of [1-(4’-Methyl[1,1’-biphenyl]-4-yl)ethanesulfinyl]acetic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfinyl group, to form sulfone derivatives.

    Reduction: Reduction of the sulfinyl group can yield thioether derivatives.

    Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Thioether derivatives.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-(4’-Methyl[1,1’-biphenyl]-4-yl)ethanesulfinyl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme activities, particularly those involved in oxidation and reduction reactions. Its derivatives may also serve as potential drug candidates due to their bioactive properties.

Medicine

In medicine, derivatives of [1-(4’-Methyl[1,1’-biphenyl]-4-yl)ethanesulfinyl]acetic acid are being explored for their therapeutic potential. These derivatives may exhibit anti-inflammatory, antioxidant, or antimicrobial activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of [1-(4’-Methyl[1,1’-biphenyl]-4-yl)ethanesulfinyl]acetic acid involves its interaction with specific molecular targets. The sulfinyl group can participate in redox reactions, influencing the activity of enzymes and other proteins. The biphenyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    [1-(4’-Methyl[1,1’-biphenyl]-4-yl)ethanone: This compound lacks the sulfinyl group and has different reactivity and applications.

    [1-(4’-Methyl[1,1’-biphenyl]-4-yl)ethanesulfonyl]acetic acid: This compound has a sulfonyl group instead of a sulfinyl group, leading to different chemical properties and biological activities.

Uniqueness

[1-(4’-Methyl[1,1’-biphenyl]-4-yl)ethanesulfinyl]acetic acid is unique due to the presence of the sulfinyl group, which imparts distinct redox properties. This makes it valuable in applications where redox activity is crucial, such as in the development of antioxidants or enzyme inhibitors.

Properties

CAS No.

60993-26-2

Molecular Formula

C17H18O3S

Molecular Weight

302.4 g/mol

IUPAC Name

2-[1-[4-(4-methylphenyl)phenyl]ethylsulfinyl]acetic acid

InChI

InChI=1S/C17H18O3S/c1-12-3-5-15(6-4-12)16-9-7-14(8-10-16)13(2)21(20)11-17(18)19/h3-10,13H,11H2,1-2H3,(H,18,19)

InChI Key

ALUFMWGDFXCATL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)C(C)S(=O)CC(=O)O

Origin of Product

United States

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